3-CHLORO-BENZYLAMINE, HYDROCHLORIDE
Description
Foundational Significance in Organic Synthesis and Material Science
The utility of 3-chloro-benzylamine, hydrochloride in organic synthesis is primarily as a versatile intermediate for the creation of more complex molecules. Its bifunctional nature, possessing both a reactive amine group and a chlorinated aromatic ring, allows for a wide range of chemical transformations. Researchers utilize this compound as a precursor in the synthesis of various pharmaceuticals and agrochemicals. researchgate.net For instance, it is a key starting material in the production of certain dihydroquinolines, which are potent inhibitors of neuronal nitric oxide synthase (n-NOS). sigmaaldrich.com The compound also undergoes reactions such as reductive amination and is used to synthesize N-(3-chlorobenzyl) toluene-p-sulphonamide. sigmaaldrich.com
In the realm of material science, while specific research on this compound is not extensively documented in publicly available literature, it is recognized as an intermediate in the production of corrosion inhibitors. guidechem.com The general class of benzylamine (B48309) derivatives has been studied for their role in protecting metals from corrosion. The mechanism of action typically involves the adsorption of the amine onto the metal surface, forming a protective film that inhibits the corrosive process. researchgate.net Furthermore, benzylamines are utilized in polymer chemistry. They can be involved in the synthesis of poly(vinyl benzylamine) and other polymers, which can serve as cross-linking agents for resins or be functionalized for various applications. researchgate.netgoogle.com
Historical Context of Benzylamine Derivatives in Scientific Inquiry
The scientific journey of benzylamine derivatives dates back to early investigations in organic chemistry. Benzylamine itself was first synthesized in the 19th century, and its derivatives quickly became subjects of interest due to their biological activities. ontosight.ai A significant area of historical research into benzylamine derivatives has been in pharmacology, particularly their function as monoamine oxidase inhibitors (MAOIs). wikipedia.org This discovery led to the development of related compounds for therapeutic uses. The structural modifications of the benzylamine core, including the addition of substituents like the chloro group in 3-chloro-benzylamine, have been a continuous effort by chemists to modulate the properties and reactivity of these compounds for specific applications in medicine and beyond. nih.gov
Detailed Research Findings
The chemical properties of 3-chloro-benzylamine and its hydrochloride salt are well-characterized, providing a solid foundation for its application in research.
Interactive Table of Chemical Properties
| Property | Value |
| Molecular Formula | C₇H₉Cl₂N |
| Molecular Weight | 178.06 g/mol researchgate.net |
| Appearance | Crystalline solid |
| Solubility | Water soluble researchgate.net |
| CAS Number | 3-Chlorobenzylamine (B151487): 4152-90-3 sigmaaldrich.com |
| CAS Number | 3-Chlorobenzylamine Hydrochloride: 6938-59-6 |
The synthesis of this compound typically involves the reduction of 3-chlorobenzonitrile (B1581422) or the reaction of 3-chlorobenzaldehyde (B42229) with ammonia (B1221849), followed by treatment with hydrochloric acid to form the salt. researchgate.net
In medicinal chemistry, the significance of the 3-chloro-benzylamine scaffold is highlighted in the synthesis of targeted inhibitors. For example, dihydroquinolines synthesized from this compound have shown marked selectivity for neuronal nitric oxide synthase over other isoforms, which is a critical factor in the development of drugs with fewer side effects. sigmaaldrich.com
Structure
3D Structure of Parent
Properties
IUPAC Name |
(3-chlorophenyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN.ClH/c8-7-3-1-2-6(4-7)5-9;/h1-4H,5,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZFEEWKJGVEFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Chloro Benzylamine, Hydrochloride
Established Laboratory-Scale Synthesis Routes
Traditional methods for synthesizing 3-Chloro-benzylamine rely on fundamental organic transformations. These routes are well-documented and widely practiced in laboratory settings.
Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds. harvard.edumasterorganicchemistry.com This process typically involves the reaction of a carbonyl compound with an amine or ammonia (B1221849) to form an intermediate imine or iminium ion, which is then reduced to the target amine. harvard.edu For the synthesis of 3-chlorobenzylamine (B151487), this one- or two-step procedure commences with 3-chlorobenzaldehyde (B42229) and an ammonia source.
A variety of reducing agents can be employed, each with specific advantages. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a highly selective agent for this transformation, often used with acetic acid as a catalyst. harvard.edu Other common reductants include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com While effective, NaBH₃CN is highly toxic. harvard.edu The use of methanol (B129727) as a solvent can facilitate rapid and nearly quantitative imine formation without requiring separate dehydrating agents. harvard.edu The final product is often isolated as the hydrochloride salt to improve stability and handling. harvard.edu
Table 1: Comparison of Reagents for Reductive Amination
| Reducing Agent | Typical Precursor | Key Features | Citation |
|---|---|---|---|
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehydes, Ketones | High selectivity, mild conditions, tolerates many functional groups. | harvard.edu |
| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones | Selectively reduces imines in the presence of carbonyls; highly toxic. | harvard.edumasterorganicchemistry.com |
| Sodium Borohydride (NaBH₄) | Imines (pre-formed) | Cost-effective; can reduce the starting aldehyde if not controlled. | harvard.edumasterorganicchemistry.com |
| H₂ / Catalyst (e.g., Co-composites) | Aldehydes | Catalytic method, can require pressure and high temperature. | researchgate.net |
| Phenylsilane / Catalyst | Aldehydes, Ketones | Used with catalysts like dibutyltin (B87310) dichloride for direct amination. | organic-chemistry.org |
The N-alkylation of ammonia with a halogenated benzyl (B1604629) precursor, such as 3-chlorobenzyl chloride, is a direct approach to forming 3-chlorobenzylamine. However, this method is often complicated by a lack of selectivity. masterorganicchemistry.com The direct reaction of benzyl halides with ammonia can lead to significant amounts of overalkylation, producing undesired secondary and tertiary amines, which can be difficult to separate from the primary amine product. masterorganicchemistry.comacs.org
To circumvent the issue of multiple alkylations, specific strategies have been developed. One approach involves using a large excess of ammonia to favor the formation of the primary amine. Another method involves a multi-step sequence where a protected form of ammonia is used. For instance, the Delepine reaction uses hexamethylenetetramine, and the Gabriel synthesis employs phthalimide, although these methods can require expensive reagents or harsh decomposition steps. epo.org More recent improvements focus on chemoselective methods, such as using a cesium base (Cs₂CO₃) which has shown high efficiency for mono-N-alkylation of primary amines to secondary amines, highlighting the potential for controlled alkylation with careful choice of reagents. researchgate.net
Halogen exchange reactions, such as the Finkelstein reaction, are primarily used to synthesize alkyl iodides or fluorides from the corresponding chlorides or bromides. youtube.com Applying this principle to synthesize 3-chlorobenzylamine would theoretically involve starting with a different halo-substituted analog, like 3-bromobenzylamine, and exchanging the bromine for chlorine.
However, this is not a common or practical synthetic route for this specific compound. Halogen exchange on an aromatic ring is more challenging than on an alkyl chain and typically requires specific catalysts, such as copper compounds. The synthesis of the necessary starting material, another 3-halobenzylamine, would likely proceed through similar pathways as 3-chlorobenzylamine itself, making this a less direct and efficient strategy. The direct introduction of the chlorine atom onto the benzene (B151609) ring at an earlier stage of the synthesis is generally the preferred method.
A widely used and reliable method for preparing 3-chlorobenzylamine is through the reduction of 3-chlorobenzonitrile (B1581422). wikipedia.org This multi-step synthesis begins with the functionalized benzonitrile, which serves as a stable and readily available precursor.
The critical step in this pathway is the reduction of the nitrile group (-C≡N) to a primary amine group (-CH₂NH₂). This transformation can be achieved using various reducing agents. A notable laboratory method involves the use of sodium borohydride in the presence of copper nanoparticles. wikipedia.org Other powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are also highly effective. Catalytic hydrogenation may employ catalysts such as Raney nickel or palladium on carbon under a hydrogen atmosphere. The nitrile precursor, 3-chlorobenzonitrile, can itself be synthesized through methods like the dehydration of the aldoxime of 3-chlorobenzaldehyde. wikipedia.org
Table 2: Selected Methods for the Reduction of 3-Chlorobenzonitrile
| Reagent/Catalyst | Conditions | Outcome | Citation |
|---|---|---|---|
| Sodium Borohydride / Copper Nanoparticles | Not specified | Reduction to 3-chlorobenzylamine. | wikipedia.org |
| Lithium Aluminum Hydride (LiAlH₄) | Ethereal solvent, followed by aqueous workup | Highly effective, non-selective reduction. | |
| H₂ / Raney Nickel | Hydrogen atmosphere, typically with pressure/heat | Catalytic reduction to the primary amine. |
Another important synthetic route starts from 3-chlorobenzyl alcohol. nih.govsigmaaldrich.com This pathway involves the conversion of the hydroxyl group (-OH) into an amino group (-NH₂). A direct and environmentally friendly approach is the "borrowing hydrogen" methodology, which couples benzyl alcohols directly with ammonia. acs.org This process, often catalyzed by commercially available nickel catalysts, is atom-economic and avoids the generation of salt byproducts. acs.org The reaction typically proceeds at elevated temperatures, and the resulting amine is often converted to its hydrochloride salt for purification and stability by adding HCl in a solvent like diethyl ether. acs.org
Alternatively, the synthesis can proceed through a two-step process. First, the alcohol is converted into a better leaving group, for example, by reacting it with thionyl chloride to form 3-chlorobenzyl chloride. This intermediate can then be subjected to amination as described in section 2.1.2.
Advanced Synthetic Strategies and Improvements
Recent research has focused on developing more efficient, selective, and environmentally benign methods for amine synthesis. These advanced strategies often rely on novel catalytic systems.
The "borrowing hydrogen" or "hydrogen autotransfer" methodology represents a significant advance for the synthesis from alcohols, offering a green alternative to traditional multi-step sequences. acs.org In the realm of reductive amination, strategies to improve selectivity and work under milder conditions are continuously being explored. This includes the development of novel catalysts, such as the cobalt-based composites used for the amination of aromatic aldehydes, and the use of aqueous nanomicelles to facilitate the reaction in water. researchgate.netorganic-chemistry.org
For N-alkylation, methods that avoid overalkylation are highly valuable. A patented process describes the reaction of a benzyl halide with ammonia and formaldehyde (B43269) to form an intermediate hexahydrotriazine compound, which is then decomposed to yield the primary amine selectively. epo.org This approach prevents the formation of secondary and tertiary amine byproducts. epo.org These advanced strategies highlight a trend towards catalytic, atom-economic, and selective transformations in modern organic synthesis.
Catalytic Methods in Benzylamine (B48309) Synthesis
The synthesis of benzylamines, including the chlorinated analogue 3-Chloro-benzylamine, frequently employs catalytic methods to facilitate the transformation of precursors into the desired amine. One common approach involves the reductive amination of the corresponding aldehyde, in this case, 3-chlorobenzaldehyde. This process typically utilizes a reducing agent in the presence of ammonia.
Catalytic hydrogenation is another cornerstone in benzylamine synthesis. This involves the reaction of a benzyl halide with a source of ammonia over a metal catalyst. For instance, 3-chlorobenzyl chloride can be reacted with an aminating agent in the presence of a palladium or nickel catalyst to yield 3-chlorobenzylamine. The choice of catalyst is crucial and can significantly influence the reaction's yield and selectivity. Heterogeneous catalysts are often preferred for their ease of separation and potential for recycling, which aligns with greener manufacturing principles. buecher.de
Green Chemistry Principles in 3-CHLORO-BENZYLAMINE, HYDROCHLORIDE Synthesis
The growing emphasis on sustainable chemical manufacturing has led to the development of greener synthetic routes for many compounds, including this compound. These methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Solvent-Free Reaction Conditions
Performing reactions without a solvent, or under solvent-free conditions, is a key principle of green chemistry that minimizes the environmental impact associated with solvent use and disposal. For the synthesis of related compounds, solvent-free conditions have been successfully applied in multi-component reactions, often facilitated by a reusable catalyst. researchgate.net This approach not only reduces waste but can also lead to higher reaction rates and easier product isolation. For example, the synthesis of 1-((2-hydroxynaphthalen-1-yl)(phenyl)methyl)semicarbazides/thiosemicarbazides has been achieved with high yields under solvent-free conditions at elevated temperatures. researchgate.net
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. jocpr.com This technique has been successfully applied to the synthesis of various nitrogen-containing heterocyclic compounds and could be adapted for the production of this compound. jocpr.comresearchgate.netsunway.edu.my The use of microwave irradiation can enhance the efficiency of reactions, such as the condensation steps in amine synthesis, making it an attractive green alternative. jocpr.com For instance, the synthesis of trazodone (B27368) hydrochloride and its intermediates was significantly accelerated, with increased yields, using microwave irradiation. jocpr.com
Utilization of Green Solvents and Deep Eutectic Solvents
The replacement of volatile and toxic organic solvents with greener alternatives is a major focus of sustainable chemistry. Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, have gained significant attention as environmentally benign reaction media. youtube.comrsc.orgnih.gov These solvents are often biodegradable, have low vapor pressure, and can be prepared from inexpensive starting materials. youtube.com DESs have been successfully employed as both solvents and catalysts in various organic syntheses, including those for nitrogen-containing compounds. rsc.orgnih.gov Their ability to dissolve a wide range of reactants and stabilize catalysts makes them promising candidates for the synthesis of this compound. youtube.comrsc.org
Optimization for Atom Economy and Reaction Mass Efficiency
Atom economy and reaction mass efficiency (RME) are key metrics for evaluating the "greenness" of a chemical process. buecher.detamu.eduresearchgate.netprimescholars.com Atom economy, a concept developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the final desired product. primescholars.com An ideal reaction has an atom economy of 100%. Reaction mass efficiency provides a more comprehensive measure by also considering the yield and stoichiometry of the reactants. tamu.edu
For the synthesis of this compound, optimizing for these metrics would involve choosing reaction pathways that minimize the formation of byproducts. Addition reactions are inherently more atom-economical than substitution or elimination reactions. Therefore, a synthetic route that proceeds via direct amination of an alkene or a similar addition pathway would be preferable from an atom economy perspective. The selection of catalysts that enable high conversion rates and selectivity also plays a crucial role in maximizing both atom economy and reaction mass efficiency. buecher.de
Industrial Production Considerations and Scalability Studies
The industrial-scale production of this compound requires careful consideration of several factors to ensure a safe, efficient, and economically viable process. Key considerations include the availability and cost of starting materials, the efficiency and robustness of the chosen synthetic route, and the ease of product isolation and purification.
For large-scale synthesis, catalytic methods are generally favored due to their efficiency and the potential for catalyst recycling. The scalability of any proposed "green" method must be thoroughly evaluated. While techniques like microwave-assisted synthesis and the use of deep eutectic solvents show great promise at the laboratory scale, their implementation in large-scale industrial reactors can present challenges. jocpr.comyoutube.com
| Parameter | Value | Reference |
| Molecular Formula | C7H9Cl2N | chemicalbook.com |
| Molecular Weight | 178.06 g/mol | chemicalbook.com |
| CAS Number | 4152-90-3 (for 3-Chlorobenzylamine) | sigmaaldrich.comtcichemicals.comsigmaaldrich.comfishersci.sesigmaaldrich.com |
| Boiling Point | 110-112 °C/17 mmHg (for 3-Chlorobenzylamine) | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |
| Density | 1.159 g/mL at 25 °C (for 3-Chlorobenzylamine) | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |
| Refractive Index | n20/D 1.559 (for 3-Chlorobenzylamine) | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |
Chemical Reactivity and Derivatization of 3 Chloro Benzylamine, Hydrochloride
Fundamental Reaction Pathways of the Benzylamine (B48309) Moiety
The reactivity of 3-chloro-benzylamine, hydrochloride is dictated by its primary functional groups: the chlorine atom attached to the aromatic ring and the primary amine group on the benzylic carbon. ontosight.ai These sites allow for a variety of chemical transformations, making it a valuable building block in organic synthesis.
Nucleophilic Substitution Reactions Involving the Chlorine Atom
The chlorine atom on the benzene (B151609) ring of 3-chloro-benzylamine is generally unreactive towards nucleophilic substitution under standard conditions. Aromatic halides, such as the chloro group in this compound, are significantly less reactive than alkyl halides in nucleophilic substitution reactions. This is due to the increased strength of the C-Cl bond, where the carbon is sp² hybridized, and the delocalization of electron density from the chlorine atom into the aromatic pi-system.
However, under specific and often harsh reaction conditions, such as the use of strong nucleophiles in the presence of a catalyst or at high temperatures and pressures, nucleophilic aromatic substitution can be induced. For instance, reactions with strong nucleophiles like alkoxides or amides in the presence of a copper catalyst (Ullmann condensation) could potentially replace the chlorine atom. It is important to note that such reactions often require forcing conditions and may have limited yields.
Reactions at the Primary Amine Functionality
The primary amine group is the most reactive site on the 3-chloro-benzylamine molecule and readily participates in a variety of reactions. ontosight.aifishersci.com
Primary amines, such as 3-chloro-benzylamine, react readily with carboxylic acid derivatives like acyl chlorides and acid anhydrides to form N-substituted amides. chemrevise.orglibretexts.org This reaction is a type of nucleophilic acyl substitution where the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. masterorganicchemistry.com The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl) formed during the reaction. libretexts.orgmasterorganicchemistry.com
For example, the reaction of 3-chloro-benzylamine with an acyl chloride, such as benzoyl chloride, in the presence of a base like pyridine (B92270) or triethylamine, would yield N-(3-chlorobenzyl)benzamide. The formation of amides is a common strategy in medicinal chemistry and materials science to create complex molecules with specific biological or physical properties. nih.govresearchgate.net
Table 1: Examples of Amidation Reactions with 3-Chloro-benzylamine
| Reactant 1 | Reactant 2 | Product |
| 3-Chloro-benzylamine | Acetyl chloride | N-(3-chlorobenzyl)acetamide |
| 3-Chloro-benzylamine | Benzoyl chloride | N-(3-chlorobenzyl)benzamide |
| 3-Chloro-benzylamine | Acetic anhydride (B1165640) | N-(3-chlorobenzyl)acetamide |
Reductive amination is a powerful method for synthesizing amines. harvard.edu While 3-chloro-benzylamine is a primary amine, it can be further alkylated to form secondary and tertiary amines. A common method to achieve this is through another reductive amination process. nih.govcam.ac.uk This involves reacting the primary amine with a carbonyl compound (an aldehyde or a ketone) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. youtube.com
To form a tertiary amine from 3-chloro-benzylamine, it would first react with an aldehyde or ketone to form a secondary amine, which can then undergo a second reductive amination with another carbonyl compound. Alternatively, direct dialkylation can occur under certain conditions. The choice of reducing agent is crucial, with common reagents including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). harvard.edu
For instance, reacting 3-chloro-benzylamine with two equivalents of formaldehyde (B43269) in the presence of a reducing agent like formic acid (Eschweiler-Clarke reaction) or sodium triacetoxyborohydride would lead to the formation of N,N-dimethyl-3-chlorobenzylamine. researchgate.net
Table 2: Synthesis of Tertiary Amines from 3-Chloro-benzylamine via Reductive Amination
| Carbonyl Compound | Reducing Agent | Product |
| Formaldehyde (excess) | Formic Acid | N,N-dimethyl-3-chlorobenzylamine |
| Acetone | Sodium triacetoxyborohydride | N-isopropyl-3-chlorobenzylamine (as an intermediate, further reaction needed) |
Primary amines readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. mnstate.edusjctni.eduinternationaljournalcorner.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. libretexts.org The reaction is typically catalyzed by an acid and often requires the removal of water to drive the equilibrium towards the product. mnstate.edu
3-Chloro-benzylamine can react with a variety of aldehydes and ketones to form the corresponding N-(3-chlorobenzyl)imines. ijrpc.comnih.govjetir.org For example, the reaction with benzaldehyde (B42025) would yield N-(3-chlorobenzyl)-1-phenylmethanimine. These Schiff bases are versatile intermediates in organic synthesis and can be used in various transformations, including reduction to secondary amines or as ligands in coordination chemistry. ijrpc.com
In cases where the carbonyl compound has an α-hydrogen, the initially formed imine can tautomerize to form an enamine. However, with aromatic aldehydes or ketones lacking α-hydrogens, the formation of Schiff bases is the predominant pathway.
Table 3: Schiff Base Formation from 3-Chloro-benzylamine
| Carbonyl Compound | Product (Schiff Base) |
| Benzaldehyde | N-(3-chlorobenzyl)-1-phenylmethanimine |
| Acetophenone | N-(1-(3-chlorophenyl)methyl)-1-phenylethan-1-imine |
| Cyclohexanone | N-(3-chlorobenzyl)cyclohexan-1-imine |
Oxidation and Reduction Pathways of the Benzyl (B1604629) Amine Structure
The benzylamine moiety in 3-chloro-benzylamine can undergo both oxidation and reduction reactions.
Oxidation: The primary amine group can be oxidized to various functional groups depending on the oxidizing agent and reaction conditions. Mild oxidation might lead to the corresponding imine or nitrile. More vigorous oxidation can cleave the C-N bond, leading to the formation of 3-chlorobenzaldehyde (B42229) or 3-chlorobenzoic acid. Reagents like potassium permanganate (B83412) (KMnO₄) or chromium-based oxidants can be employed for these transformations.
Reduction: The benzylamine itself is already in a reduced state. However, the aromatic ring can be reduced under specific conditions. Catalytic hydrogenation using catalysts like rhodium on carbon or ruthenium at high pressures and temperatures can lead to the saturation of the benzene ring, forming 3-chloro(cyclohexyl)methanamine. It's important to note that under certain catalytic hydrogenation conditions, dehalogenation (removal of the chlorine atom) can also occur.
Mechanistic Studies of Chemical Transformations Involving the Compound
While specific, in-depth mechanistic studies focusing exclusively on this compound are not extensively detailed in publicly available literature, its reactivity can be understood through the well-established mechanisms of reactions common to primary amines and benzylamines. Key transformations include reductive amination, the Pictet-Spengler reaction, and N-acylation.
Pictet-Spengler Reaction: The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines and related heterocyclic systems. mdpi.comnih.gov The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base, which then undergoes an acid-catalyzed intramolecular electrophilic substitution to form the heterocyclic ring. mdpi.comnih.gov While 3-chloro-benzylamine itself is not a β-arylethylamine, it can be a precursor to derivatives that are. For instance, a derivative of 3-chloro-benzylamine could be elaborated to contain a β-arylethylamine moiety, which would then be susceptible to a Pictet-Spengler cyclization. The general mechanism involves the formation of an electrophilic iminium ion under acidic conditions, which is then attacked by the electron-rich aromatic ring to close the new ring. nih.gov The substitution pattern on the aromatic ring, including the presence of a chloro group, can significantly impact the facility and regioselectivity of the cyclization step.
N-Acylation: N-acylation is a common transformation for primary amines like 3-chloro-benzylamine, leading to the formation of amides. This reaction is crucial for introducing various functional groups and for the synthesis of a wide range of derivatives. The mechanism typically involves the nucleophilic attack of the amine on the carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride). This is often followed by the elimination of a leaving group to form the stable amide bond. The reactivity of 3-chloro-benzylamine in N-acylation is influenced by the basicity of the amino group, which is in turn affected by the electronic properties of the substituted benzene ring.
Rational Design and Synthesis of Complex Derivatives
The 3-chlorobenzylamino moiety serves as a key structural component in the rational design and synthesis of various complex and biologically active molecules. Its presence can influence the pharmacokinetic and pharmacodynamic properties of the final compound.
One notable application is in the development of enzyme inhibitors. For instance, 3-chlorobenzylamine (B151487) has been utilized as a starting material in the synthesis of cholinesterase inhibitors. In one study, it was used to synthesize 1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde, a key intermediate for novel cholinesterase inhibitors. The design rationale often involves incorporating the 3-chlorobenzyl group to explore specific interactions within the enzyme's active site, potentially leading to enhanced potency or selectivity.
The synthesis of diverse heterocyclic compounds from 3-chloro-benzylamine hydrochloride is another area of active research. These heterocycles often form the core of medicinally important scaffolds. For example, derivatives of 3-chlorobenzylamine can be used to prepare substituted pyrazoles, triazoles, and other nitrogen-containing ring systems. mdpi.com The synthetic strategies employed often involve multi-step sequences that leverage the reactivity of the primary amine to build the desired heterocyclic framework.
Below is a table summarizing some of the complex derivatives synthesized from 3-chloro-benzylamine and their intended applications, based on available research findings.
| Derivative Class | Synthetic Approach | Intended Application/Significance |
| Dihydroquinolones | Reductive amination | Core structure in various bioactive compounds |
| N-(3-chlorobenzyl)toluene-p-sulphonamide | Sulfonylation | Intermediate for further chemical synthesis |
| 1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde | Multi-step synthesis involving cyclization | Intermediate for cholinesterase inhibitors |
| Substituted Pyrazoles/Triazoles | Cyclocondensation reactions | Exploration of new bioactive heterocyclic scaffolds |
The rational design of these complex derivatives often relies on computational modeling and a deep understanding of the target's structure to optimize the interactions of the 3-chlorobenzyl moiety and other parts of the molecule. The systematic variation of substituents on the benzylamine core allows for the fine-tuning of biological activity and pharmacokinetic properties.
Advanced Spectroscopic and Structural Characterization of 3 Chloro Benzylamine, Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. For 3-Chloro-benzylamine, hydrochloride, both proton (¹H) and carbon-13 (¹³C) NMR studies are instrumental in elucidating its chemical environment.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR spectroscopy of this compound reveals distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons typically appear in the downfield region of the spectrum due to the deshielding effect of the benzene (B151609) ring. The benzylic protons (CH₂) and the amine protons (NH₃⁺) also exhibit characteristic chemical shifts.
| Proton Type | Chemical Shift (δ) in ppm |
| Aromatic (Ar-H) | 7.2 - 7.4 |
| Methylene (B1212753) (CH₂) | ~4.1 |
| Amine (NH₃⁺) | ~8.6 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR provides information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, separate signals are observed for the benzylic carbon and the aromatic carbons. The carbon atom attached to the chlorine atom (C-Cl) shows a characteristic chemical shift. chemicalbook.com
| Carbon Type | Chemical Shift (δ) in ppm |
| Methylene (CH₂) | ~45.5 |
| Aromatic (C-Cl) | ~134.5 |
| Aromatic (C-H) | 127.0 - 130.5 |
| Aromatic (C-CH₂) | ~137.0 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Application of Two-Dimensional NMR Techniques for Structure Elucidation
Vibrational Spectroscopy Applications
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of molecules, providing a fingerprint unique to the compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups present. chemicalbook.com The N-H stretching vibrations of the ammonium (B1175870) group (NH₃⁺) are typically observed as a broad band in the region of 3000-2800 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methylene group also appear in this region. The C-N stretching vibration and the C-Cl stretching vibration give rise to absorptions in the fingerprint region of the spectrum.
| Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H Stretch (Ammonium) | 3000 - 2800 (broad) |
| C-H Stretch (Aromatic) | ~3100 - 3000 |
| C-H Stretch (Methylene) | ~2900 - 2800 |
| C=C Stretch (Aromatic) | ~1600 - 1450 |
| C-N Stretch | ~1200 - 1000 |
| C-Cl Stretch | ~800 - 600 |
Note: The exact peak positions and intensities can be influenced by the physical state of the sample (e.g., solid, liquid).
Fourier-Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary information to FT-IR. In the FT-Raman spectrum of this compound, the symmetric vibrations and those of non-polar bonds are often more intense. The aromatic ring vibrations, particularly the ring breathing mode, are typically strong in the Raman spectrum. The C-Cl stretching vibration is also expected to be Raman active. chemicalbook.com
| Vibrational Mode | Wavenumber (cm⁻¹) |
| C-H Stretch (Aromatic) | ~3060 |
| Aromatic Ring Breathing | ~1000 |
| C-Cl Stretch | ~700 |
Note: Raman shifts are typically reported relative to the excitation laser frequency.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a critical analytical tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound (C₇H₈ClN·HCl), the molecular weight of the hydrochloride salt is 177.61 g/mol . ontosight.ai The free base, 3-Chlorobenzylamine (B151487), has a molecular weight of 141.60 g/mol . fishersci.casigmaaldrich.comsigmaaldrich.comfishersci.se
In a typical mass spectrometry experiment using electrospray ionization (ESI), the protonated molecule of the free base, [C₇H₈ClN+H]⁺, would be observed. The fragmentation of protonated benzylamines is well-understood and generally initiates with the loss of ammonia (B1221849) (NH₃) at low collision energies. nih.gov The fragmentation pattern provides a veritable fingerprint of the molecule's structure.
The analysis involves bombarding the molecule with energy, causing it to break into charged fragments. These fragments are then separated by their mass-to-charge (m/z) ratio. The resulting spectrum displays the relative abundance of each fragment. For 3-Chlorobenzylamine, the presence of a chlorine atom is a distinctive feature, as it will produce a characteristic M+2 isotopic peak (due to the ³⁷Cl isotope) with an abundance of approximately one-third of the main molecular ion peak (containing ³⁵Cl).
Key fragmentation pathways for 3-Chlorobenzylamine would likely involve the cleavage of the C-C bond between the benzyl (B1604629) group and the aminomethyl group, as well as the C-N bond.
Table 1: Predicted Mass Spectrometry Fragmentation for 3-Chlorobenzylamine
| m/z Ratio | Proposed Fragment Ion | Formula of Fragment | Notes |
|---|---|---|---|
| 141/143 | [ClC₆H₄CH₂NH₂]⁺ | [C₇H₈ClN]⁺ | Molecular ion peak (M⁺) showing the characteristic 3:1 isotopic pattern for chlorine. |
| 125/127 | [ClC₆H₄CH₂]⁺ | [C₇H₆Cl]⁺ | Loss of the amino group (•NH₂). This would be a stable tropylium-like ion. |
| 106 | [C₆H₄CH₂NH₂]⁺ | [C₇H₈N]⁺ | Loss of the chlorine atom. |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. In this compound, the primary chromophore responsible for UV absorption is the chlorosubstituted benzene ring.
Aromatic systems like benzene exhibit characteristic absorption bands arising from π → π* transitions. The substitution on the benzene ring influences the position (λ_max) and intensity (molar absorptivity, ε) of these bands. While specific experimental UV-Vis data for this compound is not detailed in the available literature, the compound would be expected to show absorption maxima in the UV region, typically between 200 and 300 nm, which is characteristic of substituted benzenes. The presence of the chlorine atom and the aminomethyl group as substituents on the benzene ring would cause shifts in the absorption bands compared to unsubstituted benzene.
X-ray Crystallography and Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions. researchgate.net
Single-crystal X-ray diffraction analysis allows for the unambiguous determination of a molecule's structure at atomic resolution. researchgate.net For this compound, a successful analysis would yield precise data on the crystal system, space group, and unit cell dimensions. mdpi.com This technique is also invaluable for studying cocrystals and derivatives, revealing how the molecule interacts with other coformers or how chemical modifications impact the solid-state structure. researchgate.net
For instance, analysis of related compounds, such as fused triazolo/thiadiazole derivatives, has provided detailed structural information, including lattice parameters like a = 7.8707(2) Å, b = 15.9681(4) Å, c = 11.9798(4) Å, and β = 100.283(3)° in a monoclinic system. mdpi.com Similarly, diffraction studies on enzyme-inactivator complexes have shown how a molecule is held within a binding pocket and the specific covalent bonds that are formed. nih.gov While a specific published crystal structure for this compound was not identified, the methodology remains the gold standard for such structural elucidation.
The crystal packing of this compound is dictated by a network of intermolecular forces. In its hydrochloride salt form, the primary amine is protonated to form an ammonium group (-CH₂NH₃⁺), which acts as an excellent hydrogen bond donor. The chloride ion (Cl⁻) serves as a hydrogen bond acceptor. Consequently, the crystal structure is expected to be dominated by a robust network of N-H···Cl hydrogen bonds.
In addition to these strong ionic hydrogen bonds, other non-covalent interactions play a significant role in stabilizing the crystal lattice. These can include:
π-π Stacking: The chlorophenyl rings can stack on top of one another, an interaction common in aromatic compounds.
C-H···π Interactions: Hydrogen atoms from the methylene group or the aromatic ring can interact with the π-system of an adjacent ring.
Halogen Bonding: The chlorine atom itself can act as a halogen bond donor, interacting with a nucleophilic region of a neighboring molecule.
Analysis of related crystal structures, such as 3-(2-chlorobenzylidene)-5-(p-tolyl)furan-2(3H)-one, confirms that π–π stacking interactions can dictate the formation of infinite chains within the crystal. mdpi.com
3-Chlorobenzylamine is an achiral molecule as it does not possess a stereocenter, and therefore does not have enantiomers or diastereomers. However, the molecule exhibits conformational flexibility due to rotation around its single bonds, primarily the C-C bond connecting the phenyl ring to the aminomethyl group.
In the crystalline state, the molecule will adopt a specific low-energy conformation. X-ray crystallography can precisely determine this preferred conformation. The torsional angle between the plane of the phenyl ring and the C-C-N plane is a key conformational parameter. The observed conformation in the solid state is the result of a balance between minimizing intramolecular steric hindrance and maximizing favorable intermolecular interactions, such as hydrogen bonding and stacking. mdpi.com It is possible for multiple, energetically similar conformers (rotamers) to co-exist within the same crystal lattice, a phenomenon known as conformational polymorphism, which has been observed in related structures. mdpi.com
Computational Chemistry and Theoretical Investigations of 3 Chloro Benzylamine, Hydrochloride
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. For a molecule like 3-chloro-benzylamine, hydrochloride, DFT could provide significant insights into its fundamental properties.
Optimized Geometry and Electronic Structure Analysis
DFT calculations could be employed to determine the most stable three-dimensional arrangement of atoms in this compound, known as its optimized geometry. These calculations would typically involve a specific functional, such as B3LYP, and a basis set, for example, 6-311++G(d,p). The resulting data would include precise bond lengths, bond angles, and dihedral angles. For instance, a DFT study on a related compound, 3-chloro-1,2-benzisothiazole, successfully used this approach to obtain its optimized geometry. nih.gov Similar calculations for this compound would provide foundational data for understanding its steric and electronic properties.
Prediction of Spectroscopic Properties and Correlation with Experimental Data
A significant application of DFT is the prediction of spectroscopic data. By calculating the harmonic vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of this compound. These theoretical spectra can then be compared with experimental data to aid in the assignment of vibrational modes to specific molecular motions. For example, a DFT study on 3-halopyridines demonstrated the correlation between calculated vibrational frequencies and experimental values. sigmaaldrich.com Such a study for this compound would allow for a detailed understanding of its vibrational characteristics.
Molecular Orbital and Charge Distribution Analysis
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. The energy gap between the HOMO and LUMO provides insights into the molecule's chemical stability and reactivity. DFT calculations can map these frontier orbitals and determine their energies. Furthermore, Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the distribution of electronic charge on each atom, revealing electrophilic and nucleophilic sites within the molecule. This type of analysis has been performed on other chloro-substituted aromatic compounds to understand their reactivity patterns. nih.gov
Molecular Dynamics Simulations for Conformational Landscape Exploration
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For a flexible molecule like this compound, MD simulations could be used to explore its conformational landscape over time. This would involve simulating the molecule's behavior in a defined environment, such as in a solvent, to understand how it folds and what different shapes (conformers) it can adopt. While specific MD studies on this compound are not available, the methodology has been applied to a wide range of organic molecules to study their dynamic behavior, interactions with other molecules, and to calculate thermodynamic properties. For instance, MD simulations have been used to study the interaction of benzothiadiazine derivatives with cell membranes. biorxiv.orgmdpi.com
Theoretical Studies on Reaction Mechanisms and Transition States
Theoretical studies, often using DFT, can elucidate the step-by-step process of a chemical reaction, including the identification of transient intermediates and high-energy transition states. For this compound, such studies could investigate its synthesis, degradation, or reactions with other molecules. For example, theoretical studies on the oxidation of substituted benzylamines have proposed mechanisms involving hydride-ion transfer. ias.ac.in Another study used DFT to explore the mechanism of iridium-catalyzed C-H alkenylation of benzylamine (B48309). nih.gov Applying these methods to this compound could provide a detailed understanding of its reaction pathways and the energies associated with them.
Applications of 3 Chloro Benzylamine, Hydrochloride in Complex Molecule Synthesis
Role as a Key Intermediate in Pharmaceutical Synthesis and Drug Design
The structural motif of 3-chloro-benzylamine is integral to numerous compounds investigated for therapeutic purposes. The hydrochloride salt form enhances its stability and handling properties for use in synthesis. nih.gov
3-Chlorobenzylamine (B151487) is a key reagent in the synthesis of dihydroquinolone derivatives. It participates in reductive amination processes to build these scaffolds. wikipedia.org Specifically, dihydroquinolines featuring aminoalkyl side chains, which can be introduced using reagents like 3-chlorobenzylamine, have been synthesized and identified as potent and selective inhibitors of neuronal nitric oxide synthase (n-NOS). sigmaaldrich.com This inhibitory action is a critical area of investigation for potential therapeutic agents.
The compound is utilized in the synthesis of N-(3-chlorobenzyl)toluene-p-sulphonamide. wikipedia.org This reaction involves the treatment of 3-chlorobenzylamine with toluene-p-sulphonyl chloride. sigmaaldrich.com The resulting sulfonamide is a stable derivative, and this type of reaction is fundamental in creating building blocks for more complex molecules in drug discovery.
3-Chlorobenzylamine serves as a precursor for N-substituted maleimides, a class of compounds with significant interest in medicinal chemistry. The synthesis is typically achieved by reacting the primary amine with maleic anhydride (B1165640) to form the corresponding maleamic acid, which is then cyclized to the maleimide (B117702). researchgate.netzbaqchem.com While the direct synthesis of N-(3-chlorobenzyl)maleimide is a standard application of this chemistry, the related compound, N-(3-chlorophenyl)maleimide, has been synthesized and its crystal structure extensively studied. nih.govnih.gov
Maleimide derivatives are recognized as important scaffolds in the development of kinase inhibitors. mdpi.com Kinases are crucial enzymes in cellular signaling, and their dysregulation is implicated in diseases like cancer. ed.ac.ukscienceopen.com Numerous kinase inhibitors are based on scaffolds that can be derived from functionalized amines and anhydrides. nih.govnih.govmdpi.com Specifically, (aza)indolyl maleimide-based compounds have been developed as covalent inhibitors of glycogen (B147801) synthase kinase 3β (GSK-3β). rsc.org The integration of the 3-chlorobenzyl group into a maleimide structure provides a building block for creating libraries of potential kinase inhibitors, leveraging a known reactive scaffold for covalent modification of target enzymes. rsc.orgacs.org
Substituted benzamides are a significant class of compounds in pharmaceutical research, with applications ranging from anti-cancer agents to central nervous system drugs. acs.orgscienceopen.com 3-Chlorobenzylamine is a valuable primary amine for the synthesis of N-substituted benzamide (B126) derivatives. nih.gov The general synthesis involves the acylation of 3-chlorobenzylamine with a substituted benzoyl chloride. researchgate.net This reaction yields N-(3-chlorobenzyl)benzamides. Research has shown that N-substituted benzamide derivatives based on the structure of the histone deacetylase (HDAC) inhibitor Entinostat (MS-275) exhibit anti-proliferative activity against various cancer cell lines. nih.govacs.org The 3-chlorobenzyl moiety can be incorporated as the "linker" region in these pharmacologically active structures.
3-Chlorobenzylamine hydrochloride is a versatile starting material for a wide array of substituted benzylamine (B48309) derivatives. nih.gov Its chemical properties allow for various modifications. For instance, it is a key component in the synthesis of N-benzyl-3-(benzylamino)pyrazine-2-carboxamides, which have shown antimycobacterial activity. nih.gov The synthesis often involves the aminodehalogenation of a chloropyrazine derivative with 3-chlorobenzylamine. nih.gov Furthermore, general methods for preparing benzylamine salts, including those with chloro-substitutions, involve the reaction of a corresponding benzyl (B1604629) halide with hexamethylenetetramine followed by hydrolysis with hydrochloric acid. rsc.org These synthetic routes underscore the importance of 3-chlorobenzylamine as a foundational molecule for generating diverse chemical entities.
Utilization in the Construction of Nitrogen-Containing Heterocyclic Compounds
The reactivity of 3-chlorobenzylamine makes it a valuable synthon for constructing various nitrogen-containing heterocyclic systems, which are core structures in many pharmaceuticals. researchgate.net Its primary amine group can readily participate in cyclization reactions to form rings.
For example, it is used in creating complex pyrazine (B50134) derivatives. Substituted N-benzyl-3-chloropyrazine-2-carboxamides can be synthesized, and in some cases, a double substitution occurs where the chlorine on the pyrazine ring is also replaced by a 3-chlorobenzylamino group, leading to N-(3-chlorobenzyl)-3-((3-chlorobenzyl)amino)pyrazine-2-carboxamide. nih.gov Additionally, synthetic routes to benzamide derivatives can incorporate existing heterocyclic rings like pyrimidine (B1678525) or pyrazoline, which are then further functionalized by creating an amide bond with amines such as 3-chlorobenzylamine. researchgate.net The synthesis of piperidine-based N-heterocycles, another important class of compounds, can also utilize benzylamine derivatives in aqueous media. google.com
Application in Modified Pomeranz–Fritsch Reactions for Isoquinoline Synthesis
The Pomeranz–Fritsch reaction is a well-established method for the synthesis of isoquinolines, a key structural motif in many natural products and pharmacologically active compounds. wikipedia.orgwikipedia.org The classical reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. thermofisher.com
Formation of Polycyclic Systems through Condensation Reactions
The dual reactivity of 3-chlorobenzylamine, possessing both a nucleophilic amine and an aromatic ring, makes it a valuable component in condensation reactions designed to build polycyclic systems. These reactions typically involve the formation of one or more new rings fused to the original chlorophenyl group. The amine function serves as a handle to react with electrophilic centers, such as carbonyl groups, initiating a sequence of bond-forming events that culminate in cyclization.
A notable application is its use in the synthesis of dihydroquinolones, where it undergoes reductive amination. sigmaaldrich.com More generally, 3-chlorobenzylamine can react with bifunctional compounds like β-ketoesters or 1,3-diketones. For instance, condensation with a β-keto ester can lead to the formation of an enamine or imine intermediate, which can then undergo intramolecular cyclization onto the aromatic ring, a process often promoted by a Lewis acid or polyphosphoric acid. The result is a fused heterocyclic system, such as a tetrahydroquinoline derivative, which retains the chlorine substituent. The presence of the chlorine atom can influence the regioselectivity of the cyclization and imparts specific electronic properties to the final polycyclic molecule, which is a desirable feature in the development of materials and pharmaceutical agents. researchgate.net
Development of Specialty Chemicals and Advanced Organic Materials
3-Chlorobenzylamine hydrochloride is widely recognized as a versatile intermediate in the chemical industry for the production of a range of specialty chemicals and advanced organic materials. tcichemicals.comcphi-online.com Its utility lies in its ability to introduce the 3-chlorobenzyl moiety into larger, more complex molecules, thereby tailoring their chemical and physical properties.
Detailed research findings show its application in the synthesis of specifically designed molecules. For example, it is a key precursor in the synthesis of N-(3-chlorobenzyl)toluene-p-sulphonamide, a compound with potential applications in medicinal chemistry or as a specialized chemical reagent. sigmaaldrich.com The reaction involves the straightforward sulfonylation of the amine group, demonstrating a common transformation of this intermediate.
Furthermore, the scaffold of 3-chlorobenzylamine is incorporated into more elaborate structures, such as pyrimidine derivatives, which are a prominent class of compounds in drug discovery. cphi-online.com The synthesis of these complex molecules highlights the role of 3-chlorobenzylamine as a foundational building block. The incorporation of the chlorophenyl group can enhance biological activity or modify the electronic properties of advanced materials. In the context of organic materials, polycyclic aromatic hydrocarbons (PAHs) synthesized using this intermediate could find use in optoelectronics, where the halogen substituent can tune the HOMO/LUMO energy levels and influence solid-state packing, both of which are critical for device performance. researchgate.netrsc.org
Table 2: Examples of Specialty Chemicals Derived from 3-Chlorobenzylamine
| Derived Compound Name | Synthetic Application | Reference |
|---|---|---|
| N-(3-chlorobenzyl)toluene-p-sulphonamide | Precursor for specialty chemical synthesis | sigmaaldrich.com |
| 6-Chloroisoquinoline Derivatives | Intermediate for heterocyclic synthesis via modified Pomeranz-Fritsch reaction | wikipedia.orgthermofisher.com |
| Dihydroquinolone Derivatives | Building block in the synthesis of polycyclic systems via reductive amination | sigmaaldrich.com |
Future Directions and Emerging Research Avenues for 3 Chloro Benzylamine, Hydrochloride
Exploration of Novel and More Efficient Synthetic Pathways
The pursuit of more efficient and sustainable synthetic routes to and from 3-chloro-benzylamine, hydrochloride is a key focus of ongoing research. Current methodologies, while effective, often involve multiple steps and the use of harsh reagents. Future research is geared towards the development of streamlined processes that offer higher yields, reduced waste, and greater atom economy.
One promising direction lies in the application of novel catalytic systems to facilitate the synthesis of complex molecular architectures from 3-chloro-benzylamine hydrochloride. For instance, its use as a starting material in the synthesis of imidazole (B134444) derivatives, such as 5-hydroxymethyl-1-(3-chlorobenzyl)imidazole, highlights its role as a building block for heterocyclic compounds with potential pharmaceutical applications. googleapis.com The synthesis involves the reaction of 3-chlorobenzylamine (B151487) hydrochloride with dihydroxyacetone, showcasing a pathway to more complex and functionalized molecules. googleapis.com
Furthermore, research into the preparation of N-substituted-2-azetidinones, which are valuable precursors for the synthesis of important therapeutic agents like taxol and its derivatives, represents another significant avenue. mdpi.com These synthetic strategies often aim to create chiral centers with high stereoselectivity, a crucial aspect of modern drug discovery. The development of methods that can achieve this with high efficiency and control is a primary objective.
| Reaction Type | Starting Materials | Product | Significance |
| Imidazole Synthesis | This compound, Dihydroxyacetone | 5-Hydroxymethyl-1-(3-chlorobenzyl)imidazole | Access to functionalized heterocyclic compounds. googleapis.com |
| Azetidinone Formation | N-(Salicylidene)amines, 2-Diazo-1,2-diarylethanones | N-substituted-2-azetidinones | Precursors for complex pharmaceuticals like taxol. mdpi.com |
Advanced Catalytic Applications and Ligand Development from its Derivatives
The derivatives of 3-chloro-benzylamine are emerging as promising candidates for the development of novel catalysts and ligands for a variety of organic transformations. The presence of the benzylamine (B48309) moiety allows for facile modification and incorporation into more complex molecular frameworks, enabling the fine-tuning of catalytic activity and selectivity.
A significant area of exploration is in the field of asymmetric catalysis, where chiral ligands derived from 3-chloro-benzylamine could be employed to induce enantioselectivity in chemical reactions. For example, tertiary amines derived from benzylamines have been investigated as co-catalysts in enantioselective Baylis-Hillman reactions, demonstrating their potential to influence the stereochemical outcome of carbon-carbon bond-forming reactions. researchgate.net
Furthermore, the synthesis of N-heterocyclic carbene (NHC) precursors from benzylamine derivatives is another active area of research. beilstein-journals.org NHCs have gained widespread recognition as powerful organocatalysts for a broad range of transformations, including benzoin (B196080) condensations and transesterification reactions. beilstein-journals.org The electronic and steric properties of the NHC can be readily modified by altering the substituents on the benzylamine backbone, allowing for the development of tailored catalysts for specific applications.
The synthesis of azetidinone and thiazolidinone derivatives from Schiff bases of 3-chloro-benzylamine has also been reported, with some of these compounds exhibiting antibacterial activity. mdpi.com This highlights the potential for developing new classes of catalysts that also possess inherent biological activity, leading to more efficient and targeted therapeutic agents.
| Derivative Class | Catalytic Application | Potential Advantage |
| Tertiary Amines | Enantioselective Baylis-Hillman Reaction | Induction of chirality in C-C bond formation. researchgate.net |
| N-Heterocyclic Carbenes (NHCs) | Benzoin Condensation, Transesterification | Tunable electronic and steric properties for tailored catalysis. beilstein-journals.org |
| Azetidinones/Thiazolidinones | Antibacterial Agents | Potential for dual catalytic and biological activity. mdpi.com |
Integration into Supramolecular Architectures and Functional Crystalline Materials
The ability of 3-chloro-benzylamine and its derivatives to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes them attractive building blocks for the construction of supramolecular assemblies and functional crystalline materials. These materials can exhibit unique properties and functionalities that are not present in their individual molecular components.
A notable emerging application is the use of 3-chloro-benzylamine as a bifunctional additive in the fabrication of perovskite-based optoelectronic devices. Research has shown that its incorporation into the perovskite precursor solution can lead to the growth of highly crystalline perovskite films with significantly reduced defect densities. acs.orgresearchgate.net The amine group can passivate halide vacancies, while the benzyl (B1604629) group interacts with the organic cations in the perovskite structure, leading to improved stability and performance of near-infrared perovskite light-emitting diodes (LEDs). acs.orgresearchgate.net This approach has resulted in devices with high external quantum efficiencies and enhanced operational stability. acs.org
Furthermore, the principles of crystal engineering can be applied to design metal-organic frameworks (MOFs) and coordination polymers using ligands derived from 3-chloro-benzylamine. unito.itnih.govrsc.org By carefully selecting the metal nodes and the organic linker, it is possible to create porous materials with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis. While direct integration of 3-chloro-benzylamine hydrochloride into MOFs is an area for future exploration, the functionalization of linkers with this moiety holds significant promise.
| Material Type | Role of 3-Chloro-benzylamine Derivative | Resulting Property/Application |
| Perovskite Films | Bifunctional Additive | Defect passivation, improved crystallinity for high-efficiency LEDs. acs.orgresearchgate.net |
| Supramolecular Assemblies | Hydrogen-Bonding Motif (Urea derivatives) | Formation of ordered, functional structures. |
| Metal-Organic Frameworks (MOFs) | Functionalized Organic Linker | Creation of porous materials for catalysis and separation. nih.govrsc.org |
Development of High-Throughput Analytical Methods for Research Applications
To accelerate the discovery and optimization of new applications for this compound and its derivatives, the development of high-throughput analytical methods is crucial. High-throughput screening (HTS) allows for the rapid evaluation of large libraries of compounds or reaction conditions, significantly reducing the time and resources required for research and development. unchainedlabs.comnih.gov
In the context of drug discovery, HTS can be employed to screen libraries of 3-chloro-benzylamine derivatives for biological activity against various targets, such as enzymes or receptors. nih.gov This approach has been successfully used to identify new antibacterial agents against multidrug-resistant bacteria by screening small-molecule libraries. nih.gov The miniaturization of these assays allows for the testing of a large number of compounds with minimal sample consumption. nih.gov
For the optimization of synthetic pathways and catalytic processes, HTS enables the systematic exploration of a wide range of variables, including catalysts, solvents, temperatures, and reactant ratios. unchainedlabs.com By running numerous reactions in parallel in microplate format, researchers can quickly identify the optimal conditions for a desired transformation, leading to higher yields and purities. unchainedlabs.com The data generated from these screens can be used to build predictive models and gain a deeper understanding of the underlying reaction mechanisms.
The integration of HTS with advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, provides a powerful platform for the rapid characterization of reaction products and the identification of promising lead compounds. nih.gov This combination of technologies is essential for navigating the complex chemical space and accelerating the pace of innovation in all areas of research involving this compound.
| Application Area | High-Throughput Method | Objective |
| Drug Discovery | High-Throughput Screening (HTS) of compound libraries | Rapid identification of biologically active derivatives. nih.govnih.gov |
| Process Chemistry | Parallel Reaction Screening | Systematic optimization of synthetic conditions for improved yield and purity. unchainedlabs.com |
| Materials Science | Combinatorial Material Synthesis and Characterization | Accelerated discovery of new functional materials with desired properties. |
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing 3-chloro-benzylamine hydrochloride with high purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of 3-chlorobenzyl chloride with ammonia under controlled pH (8–10) in anhydrous ethanol, followed by hydrochloric acid neutralization. Purification involves recrystallization from ethanol/water mixtures to achieve >98% purity, as validated by melting point analysis (259–264°C) and NMR spectroscopy .
Q. How can researchers verify the structural integrity of 3-chloro-benzylamine hydrochloride post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- FT-IR : Confirm N–H stretching (2500–3000 cm⁻¹) and aromatic C–Cl vibrations (550–650 cm⁻¹).
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.4 ppm) and methylene group (δ 3.8–4.0 ppm).
- Elemental Analysis : Match experimental C, H, N, Cl percentages to theoretical values (e.g., C: 47.6%, H: 5.0%, N: 7.9%, Cl: 24.9%) .
Q. What solvent systems are optimal for dissolving 3-chloro-benzylamine hydrochloride in biological assays?
- Methodological Answer : Use polar aprotic solvents like DMSO or DMF for solubility (>50 mg/mL). For aqueous buffers (pH 4–6), dilute HCl (0.1 M) ensures stability. Avoid basic conditions to prevent free amine formation .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in reported antibacterial activity of 3-chloro-benzylamine derivatives?
- Methodological Answer : Perform single-crystal X-ray diffraction to correlate molecular packing (e.g., hydrogen-bonding networks) with bioactivity. For example, Schiff base derivatives of 3-chloro-benzylamine show enhanced antibacterial activity when planar conformations facilitate membrane penetration, as demonstrated in studies with Staphylococcus aureus . Compare these results with non-planar analogs to isolate structural drivers of efficacy .
Q. What advanced chromatographic methods quantify trace impurities in 3-chloro-benzylamine hydrochloride formulations?
- Methodological Answer : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water gradient). For impurities <0.1%, employ LC-MS/MS with MRM transitions (e.g., m/z 156→91 for 3-chloro-benzylamine). Validate against reference standards per ICH guidelines .
Q. How do computational models predict the reactivity of 3-chloro-benzylamine hydrochloride in nucleophilic environments?
- Methodological Answer : Apply DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. The chlorine atom’s electron-withdrawing effect increases amine electrophilicity, favoring SNAr reactions at the meta position. Validate predictions via kinetic studies with substituted aryl halides .
Data Contradiction Analysis
Q. Why do conflicting results arise in stability studies of 3-chloro-benzylamine hydrochloride under oxidative conditions?
- Methodological Answer : Variations in excipient composition (e.g., presence of metal ions) can accelerate degradation. Conduct forced degradation studies (40°C/75% RH, 0.3% H₂O₂) with and without chelating agents (EDTA). Monitor via HPLC for degradation products like 3-chlorobenzoic acid. Discrepancies often stem from trace metal contamination in buffers .
Experimental Design Considerations
Q. What controls are critical when assessing the cytotoxicity of 3-chloro-benzylamine hydrochloride in cell cultures?
- Methodological Answer : Include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
